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Compound of Interest

Compound Name: Cumyl-CH-megaclone

Cat. No.: B8256759 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthetic cannabinoid Cumyl-CH-
MEGACLONE, a potent gamma-carboline derivative that has emerged on the new

psychoactive substances (NPS) market. This document consolidates key chemical identifiers,

pharmacological data, metabolic pathways, and detailed experimental protocols relevant to its

study.

Chemical and Pharmacological Profile
Cumyl-CH-MEGACLONE, first identified in Hungary in December 2018, is a synthetic

cannabinoid receptor agonist (SCRA) characterized by a γ-carboline-1-one core.[1] Its

chemical and pharmacological properties are summarized below.
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Identifier Value

CAS Number 2813950-07-9[2][3][4]

IUPAC Name
5-(cyclohexylmethyl)-2-(2-phenylpropan-2-

yl)-2,5-dihydro-1H-pyrido[4,3-b]indol-1-one[1]

Alternate IUPAC Name

2,5-Dihydro-2-(1-methyl-1-phenylethyl)-5-

(cyclohexylmethyl)-1H-pyrido[4,3-b]indol-1-

one[3]

Molecular Formula C₂₇H₃₀N₂O[2]

Molar Mass 398.550 g·mol⁻¹[3]

Pharmacological Data at the Human Cannabinoid
Receptor 1 (hCB1)
Cumyl-CH-MEGACLONE is a potent agonist at the hCB1 receptor, exhibiting high binding

affinity and efficacy.[1]

Parameter Value Comparison

Binding Affinity (Ki) 1.01 nM
2.5-fold higher than JWH-

018[1]

Potency (EC₅₀) 1.22 nM -

Efficacy (Eₘₐₓ) 143.4%
1.13-fold higher than JWH-

018[1]

Experimental Protocols
This section details the methodologies for the key experiments used to characterize Cumyl-
CH-MEGACLONE.
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This assay determines the binding affinity of Cumyl-CH-MEGACLONE to the hCB1 receptor

by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of Cumyl-CH-MEGACLONE at the hCB1

receptor.

Materials:

hCB1 receptor-expressing cell membranes (e.g., from HEK-293 or CHO cells)

Radioligand (e.g., [³H]CP-55,940)

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4)

Wash buffer (e.g., 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4)

Non-labeled competitor for non-specific binding (e.g., WIN 55,212-2)

96-well filter plates (e.g., GF/C)

Scintillation cocktail

Scintillation counter

Procedure:

Prepare serial dilutions of Cumyl-CH-MEGACLONE in binding buffer.

In a 96-well plate, set up triplicate wells for total binding (radioligand and membranes), non-

specific binding (radioligand, membranes, and a high concentration of a non-labeled

competitor), and competition binding (radioligand, membranes, and varying concentrations of

Cumyl-CH-MEGACLONE).

Add the hCB1 receptor-expressing cell membranes to each well.

Add the radioligand at a concentration close to its Kd value.

Incubate the plate for 60-90 minutes at 30°C with gentle agitation.
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Terminate the reaction by rapid vacuum filtration through the filter plate.

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

Dry the filters and add scintillation cocktail.

Quantify the radioactivity in each well using a scintillation counter.

Data Analysis: The Ki value is calculated from the IC₅₀ value (the concentration of Cumyl-CH-
MEGACLONE that inhibits 50% of the specific binding of the radioligand) using the Cheng-

Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and

Kd is its dissociation constant.

Receptor Activation Assay
This assay measures the functional potency and efficacy of Cumyl-CH-MEGACLONE as an

agonist at the hCB1 receptor. A common method involves measuring the modulation of cyclic

AMP (cAMP) levels.

Objective: To determine the EC₅₀ and Eₘₐₓ of Cumyl-CH-MEGACLONE at the hCB1 receptor.

Materials:

hCB1 receptor-expressing cells (e.g., CHO-K1)

Assay medium (e.g., DMEM/F12 with 0.1% BSA)

Forskolin (to stimulate adenylyl cyclase)

Reference agonist (e.g., JWH-018)

cAMP detection kit (e.g., HTRF or ELISA-based)

Procedure:

Culture the hCB1-expressing cells in 96-well plates.

On the day of the assay, replace the culture medium with assay medium.
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Prepare serial dilutions of Cumyl-CH-MEGACLONE and the reference agonist in assay

medium.

Add the different concentrations of the test compounds to the cells.

Add a fixed concentration of forskolin to all wells to stimulate cAMP production.

Incubate for a specified time (e.g., 30 minutes) at 37°C.

Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit.

Data Analysis: The EC₅₀ value is determined by plotting the cAMP levels against the log

concentration of Cumyl-CH-MEGACLONE and fitting the data to a sigmoidal dose-response

curve. The Eₘₐₓ is the maximum response observed and is often expressed as a percentage of

the response of a reference full agonist.

Metabolite Identification using LC-QTOF-MS
This method is used to identify the phase I metabolites of Cumyl-CH-MEGACLONE in

biological samples.

Objective: To identify the major phase I metabolites of Cumyl-CH-MEGACLONE.

Materials:

Biological matrix (e.g., human liver microsomes, urine samples)

Cofactors for metabolism (e.g., NADPH regenerating system for in vitro assays)

β-glucuronidase (for urine sample preparation)

Solvents for extraction (e.g., acetonitrile, formic acid)

Liquid chromatography-quadrupole time-of-flight mass spectrometer (LC-QTOF-MS)

Procedure:

In vitro metabolism: Incubate Cumyl-CH-MEGACLONE with human liver microsomes in the

presence of an NADPH regenerating system.
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Sample preparation (urine): Treat urine samples with β-glucuronidase to cleave glucuronide

conjugates, followed by protein precipitation with a solvent like acetonitrile.

LC Separation: Inject the prepared sample into an LC system equipped with a suitable

column (e.g., C18). Use a gradient elution with mobile phases such as water and acetonitrile,

both containing a small amount of formic acid, to separate the metabolites.

MS Detection: Analyze the eluent using a QTOF mass spectrometer in positive electrospray

ionization mode. Acquire full-scan MS data and fragmentation data (MS/MS) for precursor

ions of potential metabolites.

Data Analysis: Identify metabolites by comparing their retention times and mass spectra

(including accurate mass and fragmentation patterns) with those of the parent compound

and predicted metabolic transformations (e.g., hydroxylation, N-dealkylation).

Signaling Pathways and Workflows
CB1 Receptor Signaling Pathway
Cumyl-CH-MEGACLONE, as a CB1 receptor agonist, activates a cascade of intracellular

signaling events. The primary pathway involves the coupling to Gi/o proteins, leading to the

inhibition of adenylyl cyclase and modulation of ion channels.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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